molecular formula C10H7NO4 B1342893 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 56304-44-0

6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1342893
CAS No.: 56304-44-0
M. Wt: 205.17 g/mol
InChI Key: VQKSLZHHOKQLSA-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features both furan and dihydropyridine moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of renewable resources and environmentally benign solvents, are increasingly being adopted in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The dihydropyridine moiety can be reduced to form tetrahydropyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., aluminum chloride) and controlled temperatures.

Major Products Formed

The major products formed from these reactions include various substituted furans, reduced dihydropyridine derivatives, and oxidized carboxylic acids. These products can serve as intermediates for further chemical transformations or as final compounds with specific applications.

Scientific Research Applications

6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a scaffold for drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the dihydropyridine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity but lacking the dihydropyridine moiety.

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: A compound with a similar dihydropyridine structure but without the furan ring.

Uniqueness

6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the combination of the furan and dihydropyridine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9-6(10(13)14)3-4-7(11-9)8-2-1-5-15-8/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKSLZHHOKQLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501197613
Record name 6-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56304-44-0
Record name 6-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56304-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 3
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 4
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 5
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 6
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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